1-(2,6-difluorophenyl)butane-1,3-dione
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Overview
Description
1-(2,6-difluorophenyl)butane-1,3-dione is an organic compound that belongs to the class of β-diketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-difluorophenyl)butane-1,3-dione can be synthesized through various methods. One common synthetic route involves the Claisen condensation reaction between 2,6-difluorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
1-(2,6-difluorophenyl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its fluorine atoms enhance its binding affinity to target proteins, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(2,6-difluorophenyl)butane-1,3-dione can be compared with other β-diketones such as:
1-phenylbutane-1,3-dione: Lacks fluorine atoms, resulting in different chemical reactivity and biological activity.
1-(2,4-difluorophenyl)butane-1,3-dione: The position of fluorine atoms affects its chemical properties and interactions.
1-(2,6-dichlorophenyl)butane-1,3-dione: Chlorine atoms impart different electronic effects compared to fluorine.
The presence of fluorine atoms in this compound enhances its stability, reactivity, and biological activity, making it unique among similar compounds.
Properties
CAS No. |
325722-43-8 |
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Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8F2O2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 |
InChI Key |
RBDFSMWKJKGOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC=C1F)F |
Purity |
95 |
Origin of Product |
United States |
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